molecular formula C14H20N2O3S B2968082 N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide CAS No. 1210975-64-6

N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide

Cat. No.: B2968082
CAS No.: 1210975-64-6
M. Wt: 296.39
InChI Key: JEOPYFRWUGXETM-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide typically involves the reaction of indole derivatives with sulfonamide groups. One common method involves the reaction of 1-ethyl-2-oxoindoline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and proteins involved in cellular processes such as apoptosis. By binding to these targets, it can modulate their activity and induce cell death in cancer cells . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide can be compared with other indole derivatives such as:

  • N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide
  • N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide

These compounds share similar core structures but differ in their substituents, which can affect their biological activity and chemical properties. The uniqueness of this compound lies in its specific substituents that confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-5-8-20(18,19)15-12-6-7-13-11(9-12)10-14(17)16(13)4-2/h6-7,9,15H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOPYFRWUGXETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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